Stevisalioside A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

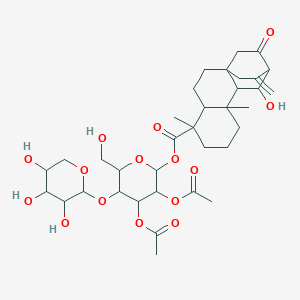

Stevisalioside A is a bitter-tasting ent-atisene glycoside first isolated from the roots of Stevia salicifolia in 1992 . Structurally, it belongs to the diterpene glycoside family, characterized by an acetylated ent-atisene aglycone core linked to sugar moieties. Its structure was confirmed via advanced spectroscopic techniques, including 1H-1H COSY, 1H-13C HETCOR, and selective INEPT experiments, as well as alkaline hydrolysis studies .

Bioactivity: this compound exhibits anti-diabetic properties, specifically inhibiting protein tyrosine phosphatase 1B (PTP1B), a key enzyme in insulin and leptin signaling pathways, with an IC50 of 526.8 μM . In vivo studies demonstrate its ability to reduce hyperglycemia in mice, improve oral glucose tolerance, and modulate postprandial blood glucose peaks .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Stevisalioside A in plant extracts?

- Methodological Answer : Use HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) or UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) for precise quantification. Validate methods per ICH guidelines (linearity range: 0.1–100 µg/mL; R² > 0.99, recovery rate 95–105%). Include column specifications (e.g., C18 reverse-phase) and mobile phase gradients optimized for diterpene glycosides .

Q. How can researchers confirm the structural identity of this compound in novel plant sources?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) for skeletal elucidation with HRMS (High-Resolution Mass Spectrometry; m/z accuracy < 3 ppm). Cross-reference with spectral databases (e.g., Reaxys, SciFinder) and isolate ≥95% purity via preparative HPLC using a diode array detector (DAD) at 210 nm .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s antioxidant activity?

- Methodological Answer : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Standardize protocols using Trolox as a positive control (IC₅₀ comparison). Ensure triplicate measurements and adjust pH to 7.4 to mimic physiological conditions .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s anti-inflammatory effects while minimizing cytotoxicity?

- Methodological Answer : Use a multi-parametric approach :

- Cell viability : MTT assay (0.1–100 µM range, 24–72 hr exposure).

- Inflammatory markers : Quantify IL-6, TNF-α via ELISA in LPS-induced RAW264.7 macrophages.

- Statistical rigor : Apply ANOVA with post-hoc Tukey test (p < 0.05). Include positive controls (e.g., dexamethasone) and normalize data to cell count .

Q. What strategies resolve discrepancies in reported bioactivity of this compound across different cell line models?

- Methodological Answer :

- Systematic validation : Replicate experiments using ATCC-validated cell lines under identical culture conditions (e.g., media, passage number).

- Confounding factors : Assess batch variability in compound purity (e.g., HPLC chromatograms) and solvent effects (e.g., DMSO concentration ≤0.1%).

- Meta-analysis : Use PRISMA guidelines to review literature, highlighting differences in assay protocols (e.g., incubation time, serum content) .

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and scalability?

- Methodological Answer :

- Protecting group strategy : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection during glycosylation steps.

- Catalytic optimization : Screen Lewis acids (e.g., BF₃·Et₂O vs. TMSOTf) for stereoselective glycosidic bond formation.

- Process analytics : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and isolate intermediates via flash chromatography (silica gel 230–400 mesh) .

Q. What statistical approaches are critical for interpreting contradictory data on this compound’s pharmacokinetic properties?

- Methodological Answer : Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Use bootstrap resampling (n = 2000 iterations) to assess confidence intervals. Address outliers via Grubbs’ test (α = 0.05) and validate assays with spiked plasma samples (accuracy ±15%) .

Q. How can interdisciplinary approaches (e.g., ethnopharmacology + metabolomics) enhance understanding of this compound’s mechanisms?

- Methodological Answer :

- Ethnopharmacological data : Use semi-structured interviews to document traditional preparation methods (e.g., decoction vs. tincture) and cross-correlate with solubility studies.

- Metabolomic profiling : Apply LC-QTOF-MS to identify endogenous metabolites modulated by this compound in HepG2 cells. Use Pathway Analysis (KEGG, MetaboAnalyst) to map affected pathways (e.g., Nrf2/ARE signaling) .

Q. Methodological Resources

- Data Reprodubility : Follow ARRIVE 2.0 guidelines for preclinical studies, including raw data deposition in repositories like Figshare or Zenodo .

- Literature Synthesis : Use Cochrane systematic review protocols ( ) to mitigate bias in meta-analyses of pharmacological data.

Note: Avoid citing non-peer-reviewed sources (e.g., ). Prioritize databases like PubMed, Scopus, and Reaxys for literature searches.

相似化合物的比较

Stevisalioside A shares taxonomic origins with other Stevia-derived compounds but differs significantly in structure, bioactivity, and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Differences and Research Findings

Structural Divergence :

- This compound’s ent-atisene core distinguishes it from ent-kaurene glycosides (e.g., Rebaudioside A, Stevioside), which are sweeter due to their glucose-rich side chains .

- Unlike coumarin derivatives (e.g., Cytogenin) or labdane diterpenes (e.g., Epoxylabdane), this compound’s glycosidic linkage enhances solubility and target specificity .

Bioactivity Profiles: PTP1B Inhibition: this compound’s anti-diabetic mechanism is unique among Stevia compounds. Rebaudioside A and Stevioside primarily act via sweet-taste receptors (T1R2/T1R3) to modulate insulin, lacking direct enzyme inhibition .

Extraction and Applications :

属性

CAS 编号 |

142934-44-9 |

|---|---|

分子式 |

C35H50O15 |

分子量 |

710.8 g/mol |

IUPAC 名称 |

[3,4-diacetyloxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl] 11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C35H50O15/c1-15-11-35-10-7-21-33(4,29(35)24(42)22(15)18(39)12-35)8-6-9-34(21,5)32(44)50-31-28(47-17(3)38)27(46-16(2)37)26(20(13-36)48-31)49-30-25(43)23(41)19(40)14-45-30/h19-31,36,40-43H,1,6-14H2,2-5H3 |

InChI 键 |

DYJKTUJXLVAKKU-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(C(C(=C)C4)C(=O)C5)O)C)C)CO)OC6C(C(C(CO6)O)O)O |

规范 SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(C(C(=C)C4)C(=O)C5)O)C)C)CO)OC6C(C(C(CO6)O)O)O |

同义词 |

ent-11beta-hydroxy-13-oxoatis-16-en-19-oic acid alpha-L-arabinopyranosyl-(1-4)-2',3'-diacetyl-beta-D-glucopyranosyl ester stevisalioside A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。